Sub-Nanomolar Potency in Primary CF Human Bronchial Epithelial Cells Surpasses Lumacaftor, Tezacaftor, and Elexacaftor
In primary cystic fibrosis human bronchial epithelial (CF hBE) cells expressing the F508del-CFTR mutation, CFTR corrector 6 exhibits an EC50 of 1.25 nM, which is approximately 65-fold more potent than lumacaftor (EC50 = 81 nM), over 880-fold more potent than tezacaftor (EC50 = 1100 nM), and 232-fold more potent than elexacaftor (EC50 = 290 nM) [1][2][3][4].
| Evidence Dimension | Potency (EC50) in primary CF hBE cells |
|---|---|
| Target Compound Data | 1.25 nM |
| Comparator Or Baseline | Lumacaftor: 81 nM; Tezacaftor: 1100 nM; Elexacaftor: 290 nM |
| Quantified Difference | 65-fold, 880-fold, and 232-fold more potent, respectively |
| Conditions | F508del-CFTR primary human bronchial epithelial (hBE) cells; CFTR corrector 6 assayed in the presence of a potentiator; comparator EC50 values derived from published in vitro studies under similar conditions. |
Why This Matters
This potency differential directly influences the required compound concentration in cell-based assays, affecting experimental cost, off-target risk, and the ability to detect functional rescue in primary patient-derived cells.
- [1] Anjiechem. (n.d.). CFTR corrector 6 product page. Anjiechem. View Source
- [2] Strohbach, J. W., et al. (2018). Pyrrolopyrimidines as CFTR potentiators. WO2018094137A1. World Intellectual Property Organization. View Source
- [3] Ambeed. (n.d.). CFTR compound listing. Ambeed. View Source
- [4] GuidetoPharmacology. (2024). Tezacaftor ligand activity chart. IUPHAR/BPS Guide to Pharmacology. View Source
